5-Bromo-N,N-dimethylpyridine-3-sulfonamide
Overview
Description
5-Bromo-N,N-dimethylpyridine-3-sulfonamide is a chemical compound with the CAS number 896160-99-9 . It has a molecular weight of 265.13 and a linear formula of C7H9BRN2O2S .
Molecular Structure Analysis
The molecular structure of 5-Bromo-N,N-dimethylpyridine-3-sulfonamide is represented by the formula C7H9BRN2O2S . This indicates that the molecule is composed of seven carbon atoms, nine hydrogen atoms, one bromine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom.Physical And Chemical Properties Analysis
5-Bromo-N,N-dimethylpyridine-3-sulfonamide has a predicted boiling point of 352.8±52.0 °C and a predicted density of 1.612±0.06 g/cm3 . It also has a predicted pKa value of 0.02±0.20 .Scientific Research Applications
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Development of new drugs for the treatment of cancer and bacterial infections :
- Field : Medicinal Chemistry .
- Application : This compound has been used in the synthesis of new drugs for the treatment of cancer and bacterial infections. It’s also been found to inhibit the activity of PI3Kα kinase, which is involved in cell growth and survival, and thus could potentially be used in cancer treatment .
- Results : The results would also depend on the specific drug being developed. In one study, the R- and S-isomers of a similar compound were found to inhibit the activity of PI3Kα kinase with IC50 values of 1.08 and 2.69 μM, respectively .
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Synthesis of new materials for electronic and optical devices :
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Development of new catalysts for organic synthesis :
Safety And Hazards
The safety data sheet for 5-Bromo-N,N-dimethylpyridine-3-sulfonamide suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
5-bromo-N,N-dimethylpyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2S/c1-10(2)13(11,12)7-3-6(8)4-9-5-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJBBAOJADKLCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674598 | |
Record name | 5-Bromo-N,N-dimethylpyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N,N-dimethylpyridine-3-sulfonamide | |
CAS RN |
896160-99-9 | |
Record name | 5-Bromo-N,N-dimethylpyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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